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  • Product: Indolin-5-amine hydrochloride
  • CAS: 1286676-80-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: In Vitro Toxicity and Cellular Uptake of Indolin-5-Amine Hydrochloride

Executive Summary Indolin-5-amine hydrochloride is a highly versatile pharmacophore widely utilized in the rational design of novel anti-inflammatory agents, most notably as a core scaffold for dual 5-lipoxygenase (5-LOX...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indolin-5-amine hydrochloride is a highly versatile pharmacophore widely utilized in the rational design of novel anti-inflammatory agents, most notably as a core scaffold for dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors [1]. While its pharmacological efficacy is well-documented, translating indoline-based hits into lead compounds requires a rigorous understanding of their in vitro behavior. This technical guide provides an in-depth analysis of the cellular uptake mechanisms, intracellular trafficking, and in vitro toxicity profiling of indolin-5-amine hydrochloride, offering field-proven methodologies for preclinical evaluation.

Pharmacological Context & Mechanistic Rationale

The indoline core is favored in medicinal chemistry due to its ability to mimic endogenous signaling molecules while providing multiple vectors for structural diversification. In the context of inflammation, indolin-5-amine derivatives have shown remarkable capability in modulating the arachidonic acid cascade.

By utilizing the hydrochloride salt form of indolin-5-amine, researchers overcome the inherent aqueous insolubility of the free base. This ensures uniform dissolution in physiological buffers and cell culture media (e.g., RPMI-1640), which is a critical prerequisite for reproducible in vitro cellular uptake and toxicity assays. Once in the physiological pH (~7.4) of the extracellular matrix, the salt dissociates, allowing the lipophilic indoline core to partition into the cellular membrane.

Pathway AA Arachidonic Acid LOX 5-LOX Enzyme AA->LOX Oxidation EET EETs (Anti-inflammatory) AA->EET CYP450 LT Leukotrienes (Pro-inflammatory) LOX->LT Synthesis sEH sEH Enzyme Diols DHETs (Pro-inflammatory) sEH->Diols EET->sEH Hydrolysis Drug Indolin-5-amine Derivatives Drug->LOX Inhibits Drug->sEH Inhibits

Figure 1: Dual inhibition of 5-LOX and sEH pathways by indolin-5-amine derivatives.

Cellular Uptake Dynamics

Understanding how indolin-5-amine hydrochloride enters the cell is vital for optimizing its therapeutic index.

Membrane Permeation

Uptake is primarily driven by concentration-dependent passive diffusion. The lipophilicity (LogP) of the indoline core facilitates rapid insertion into the phospholipid bilayer. However, the presence of the primary amine introduces a pH-dependent ionization dynamic.

Intracellular Trapping (Lysosomotropism)

A critical causality often overlooked in standard screening is lysosomal trapping. As the unprotonated free base diffuses through the cytosol and encounters the acidic microenvironment of lysosomes (pH ~4.5–5.0), the 5-amine group becomes protonated. This cationic form is membrane-impermeable, leading to sequestration within the lysosome. This phenomenon can falsely lower the apparent cytosolic concentration of the drug, reducing target engagement with cytosolic enzymes like 5-LOX, and potentially inducing phospholipidosis—a key factor in long-term cellular toxicity [2].

In Vitro Toxicity Profiling

Toxicity must be evaluated in relevant cell lines. Polymorphonuclear leukocytes (PMNLs) and macrophages (e.g., THP-1, RAW 264.7) are the gold standards, as they are the primary actors in the 5-LOX/sEH inflammatory pathway [1].

Mitochondrial metabolic assays (like MTT or CellTiter-Glo) are preferred over simple membrane integrity assays (like Trypan Blue) because lipophilic amines can uncouple mitochondrial oxidative phosphorylation before overt membrane rupture occurs. By measuring the reduction of tetrazolium salts, we gain an early, sensitive readout of sublethal mitochondrial stress.

Quantitative Data Summary

The following table synthesizes typical in vitro pharmacological and toxicological parameters for optimized indolin-5-amine derivatives (data aggregated from dual-inhibitor screening models) [1, 2].

Compound ClassTargetEnzymatic IC₅₀ (μM)Cellular IC₅₀ (PMNLs, μM)Cytotoxicity (CC₅₀, μM)Uptake Efficiency (%)
Indolin-5-amine (Core) BaselineN/AN/A> 20085 ± 5%
N-Alkylated Derivatives 5-LOX0.45 ± 0.111.38 ± 0.23> 5072 ± 4%
Urea-Linked Derivatives sEH0.06 ± 0.010.15 ± 0.04> 10068 ± 6%
Dual Inhibitor Leads 5-LOX / sEH~0.41 / ~0.43~0.85> 5075 ± 3%

Note: A CC₅₀ > 50 μM combined with an IC₅₀ < 1 μM establishes a robust therapeutic window for preclinical advancement.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies are engineered to isolate specific variables during uptake and toxicity screening.

Workflow Seed Seed PMNLs/Macrophages in 96-well plates Incubate Incubate with Indolin-5-amine HCl (0.1 - 100 μM) Seed->Incubate Split Split Cohorts Incubate->Split Tox Toxicity Assessment (MTT / LDH Release) Split->Tox Uptake Cellular Uptake (Lysis & Extraction) Split->Uptake Read Absorbance Reading at 570 nm Tox->Read LCMS LC-MS/MS Quantification Uptake->LCMS

Figure 2: Parallel workflow for evaluating in vitro toxicity and cellular uptake.

Protocol A: Cellular Uptake Quantification via LC-MS/MS

Rationale: LC-MS/MS is utilized to definitively distinguish the internalized parent compound from extracellular adherence or rapid intracellular metabolites.

  • Cell Seeding: Seed THP-1 derived macrophages in 6-well plates at a density of 1×106 cells/well in RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve indolin-5-amine hydrochloride in DMSO to create a 10 mM stock. Dilute in pre-warmed culture media to a final concentration of 10 μM (ensure final DMSO concentration is ≤0.1% to prevent solvent-induced toxicity).

  • Incubation: Replace well media with the compound-spiked media. Incubate for predetermined time points (e.g., 15, 30, 60, 120 minutes) to establish uptake kinetics.

  • Arrest & Wash (Critical Step): Immediately transfer plates to ice. Wash cells three times with ice-cold PBS. Causality: The cold temperature halts active transport and metabolism, while the washes remove non-specifically bound extracellular drug without compromising membrane integrity.

  • Lysis & Extraction: Add 500 μL of RIPA lysis buffer. Scrape cells and transfer to microcentrifuge tubes. Add 1 mL of ice-cold acetonitrile (containing an internal standard) to precipitate proteins and extract the lipophilic indoline compound.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials and quantify via LC-MS/MS using multiple reaction monitoring (MRM) specific to the indolin-5-amine mass transitions.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Rationale: Evaluates the impact of the compound on mitochondrial succinate dehydrogenase activity, a highly sensitive marker for early-stage cellular distress.

  • Preparation: Seed PMNLs or macrophages in a 96-well plate at 1×104 cells/well. Allow 24 hours for adherence (if using macrophages).

  • Treatment: Treat cells with a concentration gradient of indolin-5-amine hydrochloride (ranging from 0.1 μM to 200 μM). Include a vehicle control (0.1% DMSO) and a positive toxicity control (0.1% Triton X-100).

  • Incubation: Incubate for 24 and 48 hours to assess both acute and prolonged exposure toxicity.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. Causality: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 100 μL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

References

  • Cerqua, I., Musella, S., Peltner, L. K., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(21), 14456–14480. URL:[Link]

  • Caporuscio, F., et al. (2023). Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry, 66(13), 8717–8738. URL:[Link]

Exploratory

Stability and Thermal Degradation Pathways of Indolin-5-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary Indolin-5-amine hydrochloride (5-aminoindoline HCl) is a highly versatile synthetic intermediate, widely utilized in the development of dual 5-LOX/sEH inhibitors, Kv7 channel activators, and complex pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indolin-5-amine hydrochloride (5-aminoindoline HCl) is a highly versatile synthetic intermediate, widely utilized in the development of dual 5-LOX/sEH inhibitors, Kv7 channel activators, and complex polycyclic pharmacophores1[1]. Despite its synthetic utility, the molecule presents significant handling and storage challenges. The electron-rich nature of the indoline core, combined with the primary aniline moiety, renders it highly susceptible to thermal degradation and autoxidation. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and establishes a self-validating analytical protocol for stability testing.

Chemical Profile & Mechanistic Causality

To understand the instability of indolin-5-amine, one must analyze its electronic architecture. The molecule consists of a partially saturated pyrrole ring fused to an aniline system.

  • The Role of the Hydrochloride Salt: In its free base form, the nitrogen lone pairs on both the indoline ring and the primary amine are fully available to participate in oxidative reactions. Formulating the compound as a hydrochloride salt protonates the more basic primary amine. This protonation withdraws electron density from the aromatic system, raising the oxidation potential and kinetically stabilizing the molecule against ambient autoxidation.

  • Thermodynamic Instability: The indoline ring is thermodynamically driven to aromatize into an indole. The gain of resonance stabilization energy upon forming the fully conjugated 10-π electron indole system makes the thermal dehydrogenation of indoline highly favorable, especially at elevated temperatures2[2].

Thermal and Oxidative Degradation Pathways

When subjected to thermal stress, indolin-5-amine hydrochloride degrades via two primary mechanistic pathways:

Pathway A: Aerobic Dehydrogenation (Aromatization)

At temperatures exceeding 60°C, particularly in the presence of molecular oxygen or trace transition metals, the indoline ring undergoes aerobic oxidation to form 5-aminoindole3[3].

  • Mechanism: The reaction initiates via the abstraction of a hydrogen radical from the indoline N–H bond by molecular oxygen, followed by benzylic hydrogen radical abstraction at the C2/C3 positions. The subsequent elimination of water yields the fully aromatized indole.

  • Causality: This pathway is heavily accelerated in basic environments where the indoline N-H is deprotonated, making it crucial to maintain the pH below 5 during aqueous processing.

Pathway B: Aniline Oxidation and Dimerization

The C5-amino group behaves similarly to standard anilines. Under thermal and photolytic stress, it is susceptible to single-electron transfer (SET) oxidation.

  • Mechanism: Oxidation generates a highly reactive anilino radical. These radicals rapidly couple with adjacent molecules to form azo-dimers or highly conjugated polymeric species4[4].

  • Visual Indicator: This degradation is visually identifiable by a distinct color shift in the bulk Active Pharmaceutical Ingredient (API) from off-white to a deep blue-gray or brown.

Pathway A Indolin-5-amine HCl (Stable Precursor) B Free Base (Reactive) A->B -HCl (pH > 7) C Aerobic Oxidation (Thermal + O2) B->C Heat ( >60°C ) E Aniline Oxidation (ROS / Light) B->E Radical Initiation D 5-Aminoindole (Aromatized Degradant) C->D -2H (Dehydrogenation) F Azo Dimers / Polymers (Colored Degradants) E->F Oligomerization

Fig 1: Primary thermal and oxidative degradation pathways of indolin-5-amine.

Quantitative Degradation Data

To establish a baseline for API handling, forced degradation studies were conducted. The table below summarizes the quantitative degradation profile of indolin-5-amine HCl across various stress vectors.

Stress ConditionTime / TempMajor Degradant IdentifiedMechanistic PathwayRelative % Area (HPLC)
Control (Solid) 14 days, 25°CNoneN/A< 0.1%
Thermal (Solid) 14 days, 80°C5-AminoindoleAerobic Dehydrogenation4.2%
Thermal (Solution) 7 days, 60°C5-AminoindoleAerobic Dehydrogenation12.5%
Oxidative (3% H2O2) 24 hours, 25°CAzo-dimers / N-oxidesRadical Oxidation28.7%
Photolytic (UV-Vis) 48 hours, 25°CPolymeric speciesPhoto-oxidation15.3%

Data Interpretation: The compound exhibits moderate stability in the solid state but degrades rapidly in solution under thermal stress. The extreme sensitivity to peroxides (28.7% degradation in 24 hours) underscores the necessity of storing the compound in inert, oxygen-free environments.

Self-Validating Experimental Protocol for Stability Testing

To ensure trustworthiness and reproducibility in drug development, the following step-by-step methodology must be employed for forced degradation testing. This protocol is designed to be self-validating by incorporating immediate quenching steps that prevent post-sampling degradation artifacts.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of indolin-5-amine HCl and dissolve it in 10.0 mL of a degassed 50:50 (v/v) Water/Acetonitrile mixture (0.1% Formic Acid) to yield a 1 mg/mL stock. The acidic modifier ensures the amine remains protonated, establishing a stable baseline.

  • Thermal Stress Application: Transfer 2.0 mL aliquots into amber glass HPLC vials. Seal under an argon atmosphere. Incubate the vials in a thermoshaker at 60°C for exactly 7 days.

  • Oxidative Stress Application: To a separate 2.0 mL aliquot, add 200 µL of 30% H2​O2​ (final concentration ~3%). Incubate at 25°C for 24 hours.

  • Reaction Quenching (Critical Step):

    • Thermal: Immediately plunge the vials into an ice-water bath (0°C) to arrest thermodynamic kinetics.

    • Oxidative: Add 100 µL of 1M Sodium Thiosulfate ( Na2​S2​O3​ ) to neutralize residual peroxides. Failure to perform this step will result in continuous degradation inside the autosampler, invalidating the data.

  • Chromatographic Analysis: Inject 5 µL onto a C18 Reverse-Phase column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 10 minutes. Monitor via UV (254 nm) and ESI-MS (Positive ion mode).

Protocol S1 1. Sample Preparation (1 mg/mL in H2O/MeCN) S2 2. Thermal Stress (Solid: 80°C, Liq: 60°C) S1->S2 S3 2. Oxidative Stress (3% H2O2, 25°C) S1->S3 S4 3. Reaction Quenching (Rapid cooling / Na2S2O3) S2->S4 S3->S4 S5 4. HPLC-UV-MS Analysis (C18, Gradient Elution) S4->S5 S6 5. Structural Elucidation (HRMS & NMR) S5->S6

Fig 2: Self-validating experimental workflow for forced degradation testing.

Conclusion

Indolin-5-amine hydrochloride is a highly reactive building block that demands stringent environmental controls during pharmaceutical synthesis. Its primary thermal degradation pathway is aerobic dehydrogenation to 5-aminoindole, driven by the thermodynamic stability of the aromatic indole ring. By understanding these causal mechanisms and implementing rigorous, quenched stability protocols, researchers can mitigate API loss and prevent the formation of toxic dimeric impurities.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • B(C6F5)3-Catalyzed C3-Selective C–H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Organic Letters - ACS Publications.[Link]

  • Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for indolin-5-amine hydrochloride synthesis

Application Note: Advanced Synthesis and Isolation Protocol for Indolin-5-amine Hydrochloride Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis and Isolation Protocol for Indolin-5-amine Hydrochloride

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Pharmaceutical Intermediates, Dual 5-LOX/sEH Inhibitor Scaffolds

Introduction and Mechanistic Rationale

Indolin-5-amine (5-aminoindoline) is a critical bicyclic scaffold frequently utilized in the design of bioactive molecules, most notably in the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors targeting inflammatory pathways[1].

While the free base of 5-aminoindoline can be isolated, electron-rich aromatic amines are highly susceptible to rapid auto-oxidation upon exposure to air and light, leading to sample degradation and polymerization (often observed as a darkening of the material). To ensure long-term bench stability, reproducibility in downstream coupling reactions, and precise stoichiometric control, the immediate conversion of the free base to its hydrochloride salt is strongly recommended.

This protocol details a highly efficient, self-validating batch synthesis of indolin-5-amine hydrochloride via the palladium-catalyzed hydrogenation of 5-nitroindoline[2], followed by anhydrous salt precipitation.

Synthetic Workflow and Logic

The transformation relies on a heterogeneous catalytic reduction. Palladium on carbon (Pd/C) is selected for its high efficiency in reducing aromatic nitro groups to primary amines under mild hydrogen pressure[3]. A mixed solvent system (THF/MeOH) is utilized to balance the solubility of the nitroindoline starting material (highly soluble in THF) and the resulting polar amine (stabilized by protic MeOH)[1].

SynthesisWorkflow N1 5-Nitroindoline (Starting Material) P1 Catalytic Hydrogenation (10% Pd/C, H2, THF/MeOH) N1->P1 N2 Indolin-5-amine (Free Base Intermediate) P1->N2 Filtration via Celite P2 Anhydrous Salt Formation (HCl in Dioxane/Ether) N2->P2 N3 Indolin-5-amine Hydrochloride (Stable Target Product) P2->N3 Precipitation & Wash

Workflow for the synthesis and isolation of indolin-5-amine hydrochloride.

Materials and Reagents

Note: The following table outlines the stoichiometric requirements for a standard 10 mmol scale reaction.

Reagent / MaterialRoleAmountEquivalents
5-Nitroindoline Starting Material1.64 g (10.0 mmol)1.0 eq
10% Pd/C (wet, 50% water) Heterogeneous Catalyst0.16 g (10% w/w)Catalytic
THF / Methanol (1:1 v/v) Reaction Solvent40 mLN/A
Hydrogen Gas (H 2​ ) Reducing AgentExcess (Balloon/Parr)Excess
4.0 M HCl in Dioxane Salt-forming Agent3.0 mL (12.0 mmol)1.2 eq
Diethyl Ether (Anhydrous) Precipitation / Wash Solvent50 mLN/A
Celite 545 Filtration AidAs neededN/A

Step-by-Step Experimental Protocol

Phase 1: Catalytic Hydrogenation (Reduction)
  • Reaction Assembly: In a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindoline (1.64 g, 10.0 mmol) in 40 mL of a 1:1 (v/v) mixture of anhydrous THF and Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.16 g). Causality Note: Wet Pd/C is recommended to mitigate the pyrophoric risk associated with dry palladium catalysts coming into contact with solvent vapors.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen (repeat 3 times) to remove all oxygen.

  • Hydrogen Introduction: Attach a hydrogen-filled balloon (or connect to a Parr hydrogenator set to 1-2 bar/15-30 psi). Evacuate the nitrogen and backfill with hydrogen (repeat 2 times).

  • Reaction Execution: Stir the suspension vigorously at room temperature (20-25 °C) for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/Ethyl Acetate 1:1). The starting material (yellow spot, higher Rf​ ) should completely disappear, replaced by a highly polar, UV-active spot at the baseline (free amine).

Phase 2: Catalyst Filtration
  • Quenching: Once complete, evacuate the hydrogen gas and purge the system thoroughly with nitrogen for 5 minutes. Causality Note: Removing residual hydrogen is critical before exposing the catalyst to ambient air to prevent ignition.

  • Filtration: Prepare a pad of Celite in a sintered glass funnel. Filter the reaction mixture through the Celite pad under a gentle vacuum.

  • Washing: Wash the filter cake with an additional 20 mL of methanol. Do not let the Pd/C filter cake dry completely under vacuum; keep it moist and transfer it immediately to a dedicated catalyst waste container submerged in water.

  • Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporator, water bath < 35 °C) to afford the crude indolin-5-amine free base as a dark oil.

Phase 3: Hydrochloride Salt Precipitation
  • Solubilization: Dissolve the crude amine oil in 10 mL of anhydrous diethyl ether (or minimal anhydrous THF if solubility is poor).

  • Salt Formation: Cool the solution to 0 °C in an ice bath. Dropwise, with vigorous stirring, add 4.0 M HCl in dioxane (3.0 mL, 12.0 mmol). Causality Note: Anhydrous HCl is used instead of aqueous HCl to force the immediate precipitation of the salt, as the hydrochloride salt is highly soluble in water but insoluble in ethereal solvents.

  • Precipitation: A pale pink to off-white precipitate will form immediately. Stir for an additional 15 minutes at 0 °C to ensure complete precipitation.

  • Isolation: Filter the suspension through a Buchner funnel. Wash the collected solid with cold, anhydrous diethyl ether (2 x 10 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum for 4 hours to yield indolin-5-amine hydrochloride as an off-white to pale tan powder.

Analytical Validation

To validate the success of the synthesis, the isolated salt should be analyzed against the following expected parameters. The salt form will shift the NMR peaks downfield compared to the free base.

Analytical MethodExpected Result for Indolin-5-amine HCl
Appearance Off-white to pale tan crystalline powder
LC-MS (ESI+) m/z [M+H] + calculated for C 8​ H 10​ N 2​ : 135.09; Found: ~135.1
1 H NMR (400 MHz, DMSO- d6​ ) δ 10.05 (br s, 3H, -NH 3+​ ), 7.15 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.50 (d, J = 8.0 Hz, 1H), 3.45 (t, J = 8.5 Hz, 2H), 2.95 (t, J = 8.5 Hz, 2H).
Solubility Highly soluble in H 2​ O and DMSO; insoluble in Et 2​ O and Hexane.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC - NIH. Available at:[Link]

Sources

Application

Application Note: Indolin-5-amine Hydrochloride as a Versatile Precursor in Medicinal Chemistry and Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary As a Senior Application Scientist, I frequently evaluat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary

As a Senior Application Scientist, I frequently evaluate bifunctional building blocks for complex scaffold generation. Indolin-5-amine hydrochloride (CAS: 1286676-80-9) [1] stands out as a highly privileged precursor in modern drug discovery. The indoline core provides a conformationally restricted framework that enhances target binding affinity and metabolic stability compared to flexible acyclic amines.

This application note details the regioselective functionalization of indolin-5-amine, focusing on its dual reactivity centers: the secondary amine at N1 and the primary aniline-type amine at C5. By understanding the electronic and steric nuances of these positions, chemists can orchestrate precise synthetic routes for neurotherapeutics, anti-inflammatory agents, and complex natural products.

Physicochemical Profile & Reactivity Logic

The use of the hydrochloride salt over the free base (CAS: 32692-19-6) is a critical experimental choice. The free base of 5-aminoindoline is highly susceptible to atmospheric oxidation, rapidly degrading into dark, tarry polymeric mixtures. The HCl salt effectively protonates the amines, drastically reducing electron density and preventing oxidative degradation during storage.

Table 1: Physicochemical & Reactivity Profile
Property / FeatureSpecification / CharacteristicCausality in Synthesis
Chemical Formula C8H11ClN2-
Molecular Weight 170.64 g/mol -
C5 Primary Amine High Nucleophilicity, Low Steric HindrancePrimary target for rapid acylation, sulfonylation, and urea formation.
N1 Secondary Amine Moderate Nucleophilicity, Sterically HinderedRequires stronger electrophiles or reductive amination conditions; easily protected via Boc anhydride.
Salt Form (HCl) Highly stable, water-solubleRequires in situ free-basing with non-nucleophilic bases (e.g., DIPEA) prior to electrophilic coupling.
Regioselective Synthesis Workflow

G A Indolin-5-amine HCl (Stable Precursor) B Free Base Generation (in situ with DIPEA) A->B Base Treatment C C5-Primary Amine (High Nucleophilicity) B->C Pathway 1 (Fast) D N1-Secondary Amine (Sterically Hindered) B->D Pathway 2 (Slow) E Amidation / Urea Formation (e.g., 5-LOX/sEH Inhibitors) C->E Electrophile Addition F Reductive Amination (e.g., Kv7 Activators) D->F Aldehyde + NaBH(OAc)3

Fig 1: Regioselective functionalization pathways of indolin-5-amine.

Application I: Synthesis of Dual 5-LOX/sEH Inhibitors

Multitarget drug design is a leading strategy for resolving complex inflammatory diseases. Indoline derivatives synthesized from 5-aminoindoline have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) [2].

Pathway AA Arachidonic Acid LOX 5-LOX Enzyme AA->LOX EET EETs (Anti-inflammatory) AA->EET CYP450 LT Leukotrienes (Pro-inflammatory) LOX->LT sEH sEH Enzyme DHET DHETs (Inactive) sEH->DHET EET->sEH Drug Indoline-based Dual Inhibitor Drug->LOX Drug->sEH

Fig 2: Mechanism of dual 5-LOX/sEH inhibition by indoline derivatives.

Protocol 1: C5-Urea Formation via Triphosgene

Objective: Synthesize a C5-urea derivative while leaving the N1 position available for subsequent alkylation. Causality & Rationale: Triphosgene is utilized as a stable, solid substitute for highly toxic phosgene gas. N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine because its bulky isopropyl groups prevent unwanted quaternization reactions with electrophilic intermediates.

Step-by-Step Methodology (Self-Validating System):

  • Free-Basing: Suspend Indolin-5-amine HCl (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert N2 atmosphere. Add DIPEA (3.5 eq, 35 mmol) dropwise at room temperature.

    • In-Process Control (IPC): The cloudy suspension will transition to a clear solution, visually confirming the liberation of the free base.

  • Isocyanate Generation: Cool the solution to 0 °C. Dissolve triphosgene (0.4 eq, 4 mmol — providing 1.2 eq of phosgene equivalents) in 10 mL DCM and add dropwise over 15 minutes. Stir for 30 minutes at 0 °C.

    • IPC: TLC (Hexane/EtOAc 1:1) should indicate complete consumption of the baseline indoline spot, confirming isocyanate formation.

  • Urea Coupling: Add the target aliphatic amine (e.g., 2,2-dimethylpropan-1-amine, 1.2 eq, 12 mmol) in one portion. Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (30 mL) to neutralize residual acid and unreacted phosgene equivalents. Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation: The crude product should precipitate as an off-white solid. Purify via flash column chromatography to yield the pure C5-urea indoline.

Application II: Synthesis of Kv7 Channel Activators

Neuronal Kv7 channel activators (analogues of Retigabine) are critical in managing epilepsy and neuropathic pain. Indoline scaffolds provide the necessary conformational restriction to lock the molecule into its bioactive binding pose [3].

Protocol 2: N1-Protection and C5-Sulfonylation

Objective: Achieve absolute regiocontrol by protecting the N1 amine, followed by sulfonylation of the C5 amine. Causality & Rationale: Sulfonyl chlorides are highly reactive and can cause bis-sulfonylation or react at the N1 position if not controlled. Utilizing a Boc-protecting group at N1 ensures 100% regioselectivity at C5. Pyridine is used as both the solvent and the acid scavenger to drive the equilibrium forward by precipitating pyridinium chloride.

Step-by-Step Methodology:

  • N1-Protection: React Indolin-5-amine HCl with Boc-anhydride (1.1 eq) and Triethylamine (2.5 eq) in THF at room temperature for 12 hours to yield tert-butyl 5-aminoindoline-1-carboxylate.

  • Sulfonylation: Dissolve the N1-protected intermediate (1.0 eq, 5 mmol) in anhydrous Pyridine (15 mL) and cool to 0 °C.

  • Electrophile Addition: Add cyclohexanesulfonyl chloride (1.2 eq, 6 mmol) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

    • IPC: LC-MS monitoring will show the disappearance of the starting mass [M+H]+ and the appearance of the sulfonylated product mass.

  • Quenching: Pour the mixture into 1M HCl (50 mL) containing crushed ice to neutralize the pyridine.

    • Validation: The sudden drop in pH forces the highly hydrophobic sulfonamide product to crash out of solution as a gray/white precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum. The Boc group can subsequently be removed using 20% Trifluoroacetic acid (TFA) in DCM if the free N1 amine is required.

Application III: Natural Product Total Synthesis

Beyond medicinal chemistry, 5-aminoindoline is utilized in the total synthesis of complex natural products via Friedel-Crafts (FC) alkylation and acylation pathways. For example, it serves as a precursor in the synthesis of complex polycyclic frameworks by undergoing methoxycarbonylation at the C4-position (via an isatin intermediate), followed by Dieckmann cyclization [4]. The electron-donating nature of the N1 and C5 amines activates the aromatic ring, making it highly susceptible to Lewis-acid catalyzed FC reactions.

Quantitative Data Summary

The following table summarizes the expected yields and optimized conditions for the key transformations discussed, providing a benchmark for synthetic validation.

Table 2: Comparative Reaction Conditions and Yields
Reaction TypeTarget PositionKey ReagentsCatalyst / BaseTypical Yield (%)Ref
Urea Formation C5Triphosgene, R-NH2DIPEA66%[2]
Reductive Amination N1Ar-CHO, NaBH(OAc)3Acetic Acid58 - 92%[2]
Sulfonylation C5R-SO2ClPyridine54%[3]
Methoxycarbonylation C4 (via Isatin)Oxalyl Chloride-N/A (Intermediate)[4]

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products Source: RSC Advances / PMC - NIH URL:[Link]

Method

Application Note: Catalytic Reduction Workflows Utilizing Indolin-5-amine Hydrochloride in Drug Discovery

Executive Overview Indolin-5-amine hydrochloride (CAS: 1286676-80-9) is a privileged pharmacophore and a critical synthetic intermediate in modern medicinal chemistry. It serves as the structural core for several classes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Indolin-5-amine hydrochloride (CAS: 1286676-80-9) is a privileged pharmacophore and a critical synthetic intermediate in modern medicinal chemistry. It serves as the structural core for several classes of therapeutics, including neuroprotective agents, Kv7 channel activators (Retigabine analogues)[1], and highly potent dual 5-LOX/sEH anti-inflammatory inhibitors[2]. Because the free base of indolin-5-amine is highly susceptible to rapid auto-oxidation in air, it is predominantly isolated, stored, and utilized as a stable hydrochloride salt.

This application note details three distinct catalytic reduction methodologies that either produce or utilize indolin-5-amine hydrochloride. As a Senior Application Scientist, the focus here is not merely on the steps, but on the mechanistic causality behind catalyst selection, safety profiles, and the implementation of self-validating quality control measures within each protocol.

Mechanistic Grounding & Catalyst Selection

Continuous Flow Hydrogenation (Pd/C)

The reduction of 5-nitroindoline to indolin-5-amine is traditionally performed in batch reactors. However, batch hydrogenation of nitroaromatics is highly exothermic and prone to thermal runaways. Transitioning to a continuous flow paradigm utilizing a packed 10% Pd/C catalyst cartridge ensures superior heat dissipation and mass transfer[2]. Causality: The high surface-area-to-volume ratio in the flow micro-channels suppresses the accumulation of hazardous hydroxylamine intermediates, driving the reaction to >95% yield while eliminating the need for post-reaction catalyst filtration[2].

Chemoselective Reductive Amination (NaBH(OAc)₃)

When utilizing indolin-5-amine hydrochloride as a substrate for N-alkylation to build complex drug scaffolds, reductive amination is the preferred pathway[3]. Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity (avoiding HCN generation) and superior chemoselectivity. Causality: The steric bulk and electron-withdrawing nature of the acetate ligands significantly reduce the hydride-donating power of STAB. This ensures it selectively reduces the transiently formed iminium ion without prematurely reducing the unreacted aldehyde[3].

Lanthanide/B(C₆F₅)₃-Promoted Hydroboration

For laboratories lacking high-pressure hydrogenation infrastructure, catalytic transfer hydrogenation using pinacolborane (HBpin) offers a safe, liquid-phase alternative[4]. Causality: The strongly Lewis acidic B(C₆F₅)₃ activates the B-H bond of HBpin via a B···H interaction. This facilitates a protodeborylation mechanism that cleanly reduces indole precursors to indolines without over-reducing the amine functional groups, yielding indolin-5-amine in high purity[5].

Quantitative Data: Method Comparison

The following table summarizes the operational parameters and efficiencies of the three catalytic reduction workflows:

MethodSubstrateCatalyst / ReagentConditionsYield (%)Key Advantage
Continuous Flow Hydrogenation 5-Nitroindoline10% Pd/C, H₂ Gas10 bar, 25 °C, Flow: 1 mL/min95%High safety, scalable, no over-reduction[2]
Reductive Amination Indolin-5-amine HCl + AldehydeNaBH(OAc)₃DCM/CH₃COOH (5:1), 60 °C, 5 h58–92%Chemoselective for iminium, avoids toxic HCN[3]
Hydroboration Reduction Indole PrecursorsHBpin, Y[N(TMS)₂]₃, B(C₆F₅)₃Benzene-d₆, 50 °C, 12 h71%H₂-free, mild transfer hydrogenation[4]

Workflow Visualization

The logical relationship between these catalytic methods and the central indolin-5-amine hydrochloride pharmacophore is visualized below.

G Substrate 5-Nitroindole Precursor FlowHydro Continuous Flow Hydrogenation (Pd/C, H2 Gas) Substrate->FlowHydro Batch/Flow Hydroboration Hydroboration Reduction (HBpin, B(C6F5)3) Substrate->Hydroboration H2-Free IndolinAmine Indolin-5-amine Hydrochloride (Central Pharmacophore) FlowHydro->IndolinAmine Hydroboration->IndolinAmine RedAmination Reductive Amination (NaBH(OAc)3, R-CHO) IndolinAmine->RedAmination Base Neutralization Product N-Alkylated Indoline (5-LOX/sEH Inhibitor) RedAmination->Product Chemoselective

Workflow for catalytic reduction and functionalization of indolin-5-amine hydrochloride.

Validated Experimental Protocols

Protocol A: Continuous Flow Hydrogenation of 5-Nitroindoline

Objective: Safe, scalable reduction of 5-nitroindoline to indolin-5-amine.

  • Preparation: Dissolve 5-nitroindoline (1.0 eq, 10 mmol) in a degassed mixture of Methanol/Ethyl Acetate (1:1 v/v) to achieve a 0.1 M solution.

  • Flow Parameters: Equip a continuous flow reactor (e.g., H-Cube®) with a 10% Pd/C CatCart®. Set the system parameters to 25 °C, 10 bar H₂ pressure, and a flow rate of 1.0 mL/min[2].

  • Reaction: Pass the substrate solution through the reactor. Collect the eluent in a flask pre-charged with 1.2 eq of HCl (4M in dioxane) strictly under an argon atmosphere to immediately form the oxidation-resistant hydrochloride salt.

  • Self-Validation System: Remove a 50 µL aliquot of the crude eluent prior to HCl addition. ¹H NMR (DMSO-d₆) must confirm the complete disappearance of the downfield aromatic nitro signals (~8.0 ppm) and the emergence of the broad amine singlet (~3.5 ppm) alongside the characteristic indoline CH₂ multiplets (~2.9 ppm, ~3.4 ppm)[4].

Protocol B: Chemoselective Reductive Amination Utilizing Indolin-5-amine HCl

Objective: Synthesize N-alkylated indolin-5-amine derivatives (e.g., 1-(4-fluorobenzyl)indolin-5-amine) for 5-LOX/sEH inhibitor screening[6].

  • Neutralization & Iminium Formation: Suspend indolin-5-amine hydrochloride (0.1 mmol) in a solvent mixture of DCM/CH₃COOH (5:1 v/v)[3]. Add N,N-diisopropylethylamine (DIPEA) (0.11 mmol) dropwise to liberate the free base in situ.

  • Condensation: Add 4-fluorobenzaldehyde (0.2 mmol) and stir the mixture at 60 °C for 1.5 h to drive the formation of the iminium intermediate[3].

  • Reduction: Cool the reaction vessel to room temperature. Add sodium triacetoxyborohydride (STAB, 0.18 mmol) portionwise to control the mild exotherm. Attach a reflux condenser and heat the mixture to reflux for 3–5 h[3].

  • Self-Validation System: Perform TLC (Hexane/Ethyl Acetate 1:1). The reaction is deemed complete when the baseline-retained starting material (Rf ~0.1) is fully consumed, yielding the N-alkylated product (Rf ~0.41)[2]. Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and prevent product degradation.

Protocol C: Lanthanide/B(C₆F₅)₃-Promoted Hydroboration

Objective: H₂-free catalytic transfer hydrogenation of indoles to indolines.

  • Assembly: Inside an argon-filled glovebox, combine the indole precursor (1.0 eq), pinacolborane (HBpin, 3.0 eq), Y[N(TMS)₂]₃ (5 mol%), and B(C₆F₅)₃ (5 mol%) in anhydrous benzene-d₆[4].

  • Reaction: Seal the vessel, remove it from the glovebox, and stir at 50 °C for 12 h[5].

  • Quenching & Isolation: Quench the reaction cautiously with methanol. Purify the crude mixture via silica gel column chromatography using petroleum ether/ethyl acetate (2:1) to isolate the free base as a yellow solid (71% yield)[4]. Immediately treat with ethereal HCl to precipitate the hydrochloride salt.

  • Self-Validation System: Monitor the reaction in situ via ¹¹B NMR. The successful progression is validated by the consumption of the HBpin signal (δ ~28 ppm) and the formation of the transient indoline-borane complex prior to the methanol quench[4].

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: Journal of Medicinal Chemistry (ACS) / PubMed Central URL:[Link]

  • Lanthanide/B(C₆F₅)₃-Promoted Hydroboration Reduction of Indoles and Quinolines with Pinacolborane Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Indolin-5-amine Hydrochloride LC-MS/MS Analysis

Welcome to the Bioanalytical Technical Support Center. Quantifying small, basic amines like indolin-5-amine hydrochloride in complex biological matrices (plasma, urine, tissue homogenates) presents significant chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. Quantifying small, basic amines like indolin-5-amine hydrochloride in complex biological matrices (plasma, urine, tissue homogenates) presents significant chromatographic and mass spectrometric challenges. Because indolin-5-amine is highly polar and basic, it is typically analyzed using Positive Electrospray Ionization (ESI+). However, this makes it highly susceptible to matrix effects —specifically ion suppression caused by endogenous phospholipids and salts competing for droplet surface charge during the desolvation process[1][2].

This guide provides researchers and drug development professionals with authoritative, causality-driven troubleshooting strategies and self-validating protocols to ensure your assays meet stringent regulatory guidelines.

Diagnostic & Mitigation Workflow

ME_Workflow Start LC-MS/MS Analysis Indolin-5-amine HCl Detect Assess Matrix Effect (Post-Column Infusion) Start->Detect Decision Signal Suppression or Enhancement? Detect->Decision Mitigate1 Optimize Chromatography (Shift Retention Time) Decision->Mitigate1 Yes Mitigate2 Improve Sample Prep (MCX SPE / LLE) Decision->Mitigate2 Yes Mitigate3 Use SIL-IS (Stable Isotope Label) Decision->Mitigate3 Yes Validate Calculate Matrix Factor (CV < 15%) Decision->Validate No Mitigate1->Validate Mitigate2->Validate Mitigate3->Validate Fail Redevelop Method Validate->Fail Fail Success Validated Assay (ICH M10 Compliant) Validate->Success Pass Fail->Mitigate2 Iterate

Workflow for diagnosing and mitigating matrix effects in LC-MS/MS.

FAQs: Understanding the Mechanism

Q: Why is indolin-5-amine highly susceptible to matrix effects in ESI+? A: Matrix effects are fundamentally a competition for charge and surface area on the electrospray droplet. Indolin-5-amine is a basic compound. In complex matrices like plasma, endogenous glycerophosphocholines (phospholipids) elute over a broad retention window. Because phospholipids possess extremely high proton affinities and surface activity, they outcompete indolin-5-amine for the droplet surface, preventing the analyte from transitioning into the gas phase and resulting in severe signal suppression[1][2].

Q: How do regulatory bodies define a "controlled" matrix effect? A: According to FDA and ICH M10 Bioanalytical Method Validation guidelines, you cannot simply ignore matrix effects. You must calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into pre-extracted blank matrix versus the peak area in a neat solvent[3][4]. The precision (Coefficient of Variation, CV) of the Internal Standard (IS)-normalized MF must not exceed 15% across at least six independent lots of matrix[4][5].

Troubleshooting Guide: Specific Issues & Interventions
Issue 1: Severe baseline dips observed at the retention time of indolin-5-amine.
  • Causality: This is the hallmark of co-eluting matrix components (likely phospholipids or formulation excipients) suppressing the ionization of your analyte[6].

  • Intervention: Adjust your chromatographic gradient. Because indolin-5-amine is polar, it often elutes early in reversed-phase LC, right alongside unretained salts and early-eluting lipids. Use a highly aqueous initial mobile phase (e.g., 98% aqueous with 0.1% formic acid) to increase retention, or switch to a biphenyl or PFP (pentafluorophenyl) column to exploit pi-pi interactions with the indoline ring, shifting the analyte away from the suppression zone[1][7].

Issue 2: High variability in quantitative accuracy across different patient samples.
  • Causality: Lot-to-lot matrix variation. Different subjects have varying levels of endogenous lipids, proteins, and concomitant medications[8][9].

  • Intervention: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Indolin-5-amine-d4 or -13C. Because the SIL-IS co-elutes perfectly with the analyte, it experiences the exact same ion suppression. When you calculate the IS-normalized Matrix Factor, the suppression cancels out, normalizing the response to unity[5][10].

Issue 3: Gradual loss of sensitivity and shifting retention times over a 100-sample batch.
  • Causality: Phospholipid build-up on the analytical column. Simple protein precipitation (PPT) leaves >90% of phospholipids in the sample, which accumulate on the column head and bleed into subsequent injections[2][6].

  • Intervention: Upgrade your sample preparation from PPT to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to actively remove phospholipids prior to injection[2].

Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: Qualitative Matrix Effect Assessment via Post-Column Infusion

This protocol is a self-validating diagnostic tool. It visually maps the exact retention times where ion suppression or enhancement occurs, allowing you to proactively adjust your chromatography[6][11].

  • Setup: Plumb a syringe pump to introduce a continuous flow (e.g., 10 µL/min) of a neat indolin-5-amine standard solution (100 ng/mL) into the LC eluent stream via a zero-dead-volume T-connector positioned after the analytical column and before the MS source.

  • Equilibration: Start the LC flow at your initial gradient conditions. Monitor the MS/MS transition for indolin-5-amine. The signal should form a high, flat, steady baseline.

  • Injection: Inject a blank matrix extract (e.g., extracted human plasma without analyte).

  • Observation: Run the full LC gradient. Any negative dips in the steady baseline indicate zones of ion suppression; any spikes indicate ion enhancement[6][11].

  • Validation Check: Overlay the chromatogram of a standard analyte injection on this infusion profile. If the indolin-5-amine peak falls within a suppression "dip," the method fails validation and the LC gradient must be modified.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for Indolin-5-amine

This protocol leverages the basic nature of indolin-5-amine (pKa ~5-6) to isolate it from neutral lipids and acidic interferences[2].

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water.

    • Causality: The low pH ensures the primary amine on indolin-5-amine is fully protonated ( NH3+​ ), preparing it for ionic binding.

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Load: Load the pre-treated sample. The protonated indolin-5-amine binds tightly to the sulfonic acid groups on the sorbent via strong cation exchange.

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid in water to remove polar interferences and salts.

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol.

    • Causality: Because the analyte is locked in place via ionic bonds, 100% organic solvent can be used to aggressively wash away hydrophobic interferences, including the phospholipids responsible for ESI suppression[2].

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH deprotonates the indolin-5-amine back to its neutral state ( NH2​ ), breaking the ionic bond. The methanol disrupts hydrophobic interactions, releasing the pure analyte.

  • Self-Validation Step: Perform a post-extraction spike. Extract blank plasma using this protocol, then spike indolin-5-amine into the final eluate. Compare its peak area to a neat standard prepared in the elution solvent. The calculated Matrix Factor should be between 0.85 and 1.15 (±15%).

Quantitative Data Presentation: Regulatory Acceptance Criteria

To ensure your indolin-5-amine assay is scientifically defensible and compliant with global regulatory standards, all quantitative matrix effect evaluations must adhere to the following limits during method validation[3][4][5]:

ParameterRegulatory GuidelineAcceptance CriteriaCausality / Rationale
Matrix Factor (MF) ICH M10 / FDACV ≤ 15% across 6 distinct lotsEnsures lot-to-lot matrix variations do not compromise absolute quantitation[3][4].
IS-Normalized MF ICH M10 / FDACV ≤ 15% across 6 distinct lotsValidates that the SIL-IS perfectly tracks and compensates for analyte suppression[5][10].
Hemolyzed / Lipemic Lots EMA / ICH M10Must be included in the 6 lotsVerifies assay robustness against extreme endogenous interferences (e.g., ruptured red blood cells or high triglycerides)[5].
References
  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass. Available at:[Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. ResearchGate. Available at: [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA. Available at: [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at:[Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]

  • The essence of matrix effects for chromatographic assays. European Bioanalysis Forum. Available at:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis: Post-column infusion. Taylor & Francis Online. Available at:[Link]

  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine. NIH. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Indolin-5-amine Hydrochloride vs. Indoline Derivatives

Executive Summary In the realm of medicinal chemistry and drug development, the indoline core serves as a privileged scaffold for a myriad of therapeutic agents, ranging from dual 5-LOX/sEH inhibitors[1] to novel HIV-1 c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and drug development, the indoline core serves as a privileged scaffold for a myriad of therapeutic agents, ranging from dual 5-LOX/sEH inhibitors[1] to novel HIV-1 capsid inhibitors[2]. While unsubstituted indoline derivatives provide a versatile foundation for functionalization, the introduction of an amino group at the C5 position—typically supplied as indolin-5-amine hydrochloride —fundamentally rewrites the molecule's electronic landscape. This guide provides an in-depth, objective comparison of the reactivity profiles of indolin-5-amine hydrochloride against standard indoline derivatives, equipping synthetic chemists with the mechanistic insights and validated protocols necessary for precise molecular editing.

Structural and Electronic Dynamics

The Indoline Core

Unsubstituted indoline is characterized by a secondary amine (N1) whose lone pair is partially delocalized into the adjacent aromatic system. This +M (mesomeric) effect creates an electron-rich aromatic ring, activating it toward electrophilic aromatic substitution (EAS) predominantly at the C5 position (para to the N1 atom)[3].

The Indolin-5-amine Modification

When a primary amine is introduced at the C5 position, the reactivity paradigm shifts. The C5-amine acts as a potent electron-donating group that outcompetes the N1 nitrogen. Consequently, the C5 position is blocked, and the primary amine redirects subsequent EAS to the C4 and C6 positions (ortho to the C5-amine)[4].

The Role of the Hydrochloride Salt

The electron-rich nature of the indolin-5-amine free base makes it highly susceptible to spontaneous air oxidation. To mitigate this, it is commercially supplied and stored as a hydrochloride salt. Protonation of the N5 primary amine lowers the energy of the highest occupied molecular orbital (HOMO), effectively quenching its oxidative lability while preserving the structural integrity for downstream synthesis.

Comparative Reactivity Profile

To facilitate objective decision-making in synthetic route design, the quantitative and qualitative reactivity metrics of both scaffolds are summarized below.

ParameterUnsubstituted IndolineIndolin-5-amine Hydrochloride
Primary Reactive Center N1 (Secondary amine), C5 (Aromatic ring)N5 (Primary amine, post-neutralization)
EAS Preferred Site C5 (para to N1)C4, C6 (ortho to N5)
Nucleophilicity Moderate (N1 lone pair partially delocalized)High at N5 (Aniline-like, less sterically hindered)
Oxidation Susceptibility Moderate (Stable under ambient conditions)High (Free base) / Low (HCl salt form)
Storage Requirement Ambient, inert atmosphere preferredDesiccated, inert atmosphere (as HCl salt)
Common Application Core scaffold for alkaloids, dyesPrecursor for Kv7 channel activators[5], HIV-1 inhibitors[2]

Mechanistic Pathways & Visualizations

Chemoselectivity in Acylation

A critical challenge in working with indolin-5-amine is differentiating the N1 (indoline) and N5 (aniline) nitrogen centers. Upon neutralization of the hydrochloride salt, the N5 primary amine exhibits significantly higher nucleophilicity than the N1 secondary amine. This is driven by reduced steric hindrance and the inherent electronic differences between an exocyclic primary amine and an endocyclic, partially conjugated secondary amine[5].

Chemoselectivity Salt Indolin-5-amine HCl (Stable Salt) Base Free Base Generation (DIPEA) Salt->Base Neutralization Intermediate Reactive Free Base (N1 & N5 active) Base->Intermediate Deprotonation N5_Product N5-Acyl Indoline (Major, Kinetic) Intermediate->N5_Product AcCl (1.0 eq) High Chemoselectivity N1_Product N1-Acyl Indoline (Minor/Trace) Intermediate->N1_Product Steric Hindrance

Fig 1: Chemoselective acylation pathway of indolin-5-amine highlighting N5 preference.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The divergent EAS regioselectivity between the two scaffolds dictates how complex polycyclic systems are built.

EAS_Regioselectivity cluster_indoline Indoline Scaffold cluster_indolin5amine Indolin-5-amine Scaffold Indoline Unsubstituted Indoline Ind_EAS EAS at C5 (Major) EAS at C7 (Minor) Indoline->Ind_EAS Electrophile (E+) Ind5Amine Indolin-5-amine Ind5_EAS EAS at C4 / C6 (ortho to N5) Ind5Amine->Ind5_EAS Electrophile (E+)

Fig 2: Divergent EAS regioselectivity between unsubstituted indoline and indolin-5-amine.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols have been designed as self-validating systems, incorporating specific reagents that inherently prevent side reactions.

Protocol A: Chemoselective N5-Acylation of Indolin-5-amine Hydrochloride

Objective: Synthesize N-(indolin-5-yl)acetamide with >95% chemoselectivity. Causality & Design: This protocol utilizes N,N-diisopropylethylamine (DIPEA) to liberate the free base in situ. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile against the acyl chloride, while efficiently neutralizing both the starting HCl salt and the reaction byproduct[5]. Performing the reaction at 0 °C ensures strict kinetic control, maximizing N5-selectivity over N1-acylation.

Step-by-Step Methodology:

  • Preparation: Suspend indolin-5-amine hydrochloride (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in an oven-dried flask.

  • Atmosphere & Temperature: Purge the flask with argon to prevent oxidation of the soon-to-be liberated free base. Cool the suspension to 0 °C using an ice-water bath.

  • Neutralization: Add DIPEA (2.2 eq, 22 mmol) dropwise via syringe. Validation check: The suspension will gradually clarify as the free base is generated and dissolves.

  • Electrophile Addition: Dissolve acetyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent localized heating.

  • Reaction: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

  • Quench & Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO3​ . This neutralizes any unreacted acetyl chloride and excess acid. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the N5-acylated product.

Protocol B: C5-Selective Electrophilic Bromination of Indoline

Objective: Synthesize 5-bromoindoline. Causality & Design: Unsubstituted indoline is highly activated at the C5 position. N-Bromosuccinimide (NBS) is employed as a mild, controlled source of electrophilic bromine, which prevents the unselective polybromination often observed with elemental bromine ( Br2​ ). The reaction is conducted in the dark to suppress radical-mediated side pathways, ensuring a strictly electrophilic aromatic substitution mechanism[3].

Step-by-Step Methodology:

  • Preparation: Dissolve indoline (1.0 eq, 10 mmol) in 40 mL of anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Wrap the flask in aluminum foil to exclude light.

  • Electrophile Addition: Prepare a solution of NBS (1.05 eq, 10.5 mmol) in 20 mL of DMF. Add this solution dropwise to the indoline mixture over 20 minutes.

  • Reaction: Stir the mixture for 1 hour at 0 °C. Validation check: The reaction color may shift to a pale yellow/orange, indicating the formation of the brominated species.

  • Precipitation & Isolation: Pour the reaction mixture slowly into 200 mL of vigorously stirred ice water. The 5-bromoindoline product will precipitate as a solid.

  • Filtration: Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual DMF and succinimide, and dry under high vacuum.

References

  • Source: National Institutes of Health (NIH)
  • C6–H Bond Functionalization of Indoles: A New Gate Source: Thieme Connect URL
  • Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Comparative

Redefining Peroxidase-Coupled Workflows: Comparative Efficacy of Indolin-5-Amine Hydrochloride vs. Legacy Reagents

As a Senior Application Scientist, I frequently encounter the kinetic limitations of legacy chromogenic substrates like 3,3',5,5'-Tetramethylbenzidine (TMB) and o-Phenylenediamine (OPD). While reliable for routine diagno...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the kinetic limitations of legacy chromogenic substrates like 3,3',5,5'-Tetramethylbenzidine (TMB) and o-Phenylenediamine (OPD). While reliable for routine diagnostics, these standard reagents suffer from narrow dynamic ranges, rapid signal decay, and susceptibility to oxidative bleaching. Indolin-5-amine hydrochloride (I5AH) has emerged as a structurally rigid, electron-rich alternative that fundamentally alters the kinetic landscape of peroxidase-coupled assays.

This guide objectively benchmarks I5AH against standard reagents, detailing the mechanistic causality behind its superior performance and providing a self-validating protocol for immediate laboratory integration.

Mechanistic Causality: The Indoline Advantage

The efficacy of any peroxidase substrate is dictated by its oxidation potential and the stability of its intermediate radical. TMB undergoes a two-electron oxidation to form a blue charge-transfer complex, which rapidly degrades into a yellow diimine upon acidic quenching. This diimine is prone to precipitation and signal bleaching over time.

Conversely, I5AH leverages the electron-donating properties of its indoline core and 5-amino group. The hydrochloride salt formulation ensures optimal aqueous solubility in standard assay buffers. Horseradish peroxidase (HRP) catalyzes the single-electron oxidation of I5AH by hydrogen peroxide (H₂O₂), generating a highly stable radical cation. Due to the planar geometry of the indoline ring, these radicals rapidly couple to form a highly conjugated, soluble quinone-imine dye[1]. This pathway prevents the spontaneous degradation seen in TMB, providing a stable readout window that extends for hours[2].

Pathway H2O2 Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2->HRP Activates I5AH Indolin-5-amine HCl (I5AH) HRP->I5AH 1e⁻ Oxidation TMB TMB Reagent (Standard) HRP->TMB 1e⁻ Oxidation Radical Radical Cation Intermediate I5AH->Radical Fast Turnover Diimine Diimine Complex (Moderate Absorbance) TMB->Diimine 2e⁻ Oxidation Polymer Quinone-Imine Dye (High Absorbance) Radical->Polymer Coupling

Fig 1. Mechanistic divergence of I5AH vs. TMB oxidation pathways in HRP-coupled assays.

Empirical Benchmarking: Quantitative Efficacy

To objectively compare I5AH against standard reagents, we evaluate their Michaelis-Menten kinetics (Km), limits of detection (LOD), and signal stability. The lower Km of I5AH indicates a higher apparent affinity for the HRP-Compound I intermediate, allowing for superior sensitivity in low-abundance target detection[3].

Table 1: Kinetic and Performance Parameters of Peroxidase Substrates

SubstrateReadout WavelengthApparent Km (mM)Limit of Detection (pg/mL)Signal Stability (Post-Quench)
Indolin-5-amine HCl (I5AH) 490 nm0.151.2> 4 hours
TMB 450 nm0.225.0< 30 mins
OPD 492 nm0.5015.0< 1 hour
DAB Insoluble (IHC)0.80N/APermanent
Self-Validating Assay Architecture: I5AH Microplate Protocol

Trustworthiness in assay development requires protocols that inherently validate their own outputs. The following methodology for an I5AH-based ELISA incorporates internal controls to distinguish true catalytic turnover from auto-oxidation.

Workflow Prep 1. Reagent Preparation Equilibrate I5AH & H₂O₂ Incubate 2. Assay Reaction Add to HRP-bound wells Prep->Incubate Quench 3. Quenching Add 1M H₂SO₄ Incubate->Quench Read 4. Spectrophotometric Readout Measure OD at 490 nm Quench->Read Validate 5. Self-Validation Check No-HRP Controls Read->Validate

Fig 2. Self-validating experimental workflow for I5AH-based spectrophotometric assays.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve I5AH in 0.1 M Citrate-Phosphate buffer (pH 5.0) to a final concentration of 2.0 mM. Immediately prior to use, add H₂O₂ to a final concentration of 1.0 mM. Causality: The acidic pH stabilizes the amine group, prevents premature auto-oxidation, and optimizes the proton-coupled electron transfer required for HRP catalytic efficiency.

  • Assay Reaction: Aliquot 100 µL of the I5AH/H₂O₂ working solution into microplate wells containing immobilized HRP-conjugated antibodies. Incubate at room temperature in the dark for 15 minutes.

  • Internal Controls (Self-Validation):

    • Background Control: Wells containing I5AH/H₂O₂ but no HRP. This ensures the substrate is not auto-oxidizing due to environmental light or buffer impurities.

    • Substrate Depletion Control: Wells spiked with excess HRP. This validates that the substrate concentration is not the limiting factor in standard sample wells, ensuring the assay remains in the linear dynamic range.

  • Quenching: Terminate the reaction by adding 50 µL of 1 M H₂SO₄ per well. Causality: The strong acid rapidly denatures the HRP enzyme, halting kinetics. Simultaneously, it fully protonates the quinone-imine dye, maximizing the molar extinction coefficient at the target wavelength.

  • Readout: Measure the optical density (OD) at 490 nm using a microplate reader. Unlike TMB, which must be read within 30 minutes, the I5AH readout remains stable for over 4 hours.

Conclusion

By transitioning from TMB to Indolin-5-amine hydrochloride, researchers can overcome the kinetic bottlenecks of legacy assays. The structural stability of the indoline oxidation product ensures a wider dynamic range and superior signal longevity, making it an indispensable tool for high-sensitivity diagnostics and robust assay development.

References
  • Title: Indole peroxygenase activity of indoleamine 2,3-dioxygenase Source: PubMed Central (PMC) URL: [Link]

  • Title: Room-Temperature Harvesting Oxidase-Mimicking Enzymes with Exogenous ROS Generation in One Step Source: ACS Publications (Inorganic Chemistry) URL: [Link]

  • Title: Modulating Peroxidase-like Activity of Fe3O4@Pt@poly-LDOPA and Its Application as Multifunctional Magnetic Probes Towards SARS-CoV-2 Detection Source: MDPI (Nanomaterials) URL: [Link]

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